molecular formula C13H19N3O8 B054060 Kaoag CAS No. 119320-06-8

Kaoag

Cat. No.: B054060
CAS No.: 119320-06-8
M. Wt: 345.31 g/mol
InChI Key: QBIKARYQTKNDPS-MUTADSMTSA-N
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Description

Kaoag is a specialized chemical reagent developed for advanced research in plant biology and agricultural sciences. Its primary mechanism of action involves modulating key physiological pathways related to plant growth and stress responses, making it an invaluable tool for investigating crop yield optimization and resilience. Researchers utilize this compound to study its effects on cellular signaling, hormone regulation, and gene expression under controlled laboratory conditions. The compound's high purity and consistent performance ensure reliable, reproducible results in experimental models. This reagent is strictly intended for in vitro applications to further fundamental scientific understanding and is not formulated for diagnostic, therapeutic, or any form of human or animal use.

Properties

CAS No.

119320-06-8

Molecular Formula

C13H19N3O8

Molecular Weight

345.31 g/mol

IUPAC Name

(2S,3S,4R)-3-(carboxymethyl)-4-[(E)-N-[2-(carboxymethylamino)-2-oxoethoxy]-C-methylcarbonimidoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H19N3O8/c1-6(16-24-5-9(17)14-4-11(20)21)8-3-15-12(13(22)23)7(8)2-10(18)19/h7-8,12,15H,2-5H2,1H3,(H,14,17)(H,18,19)(H,20,21)(H,22,23)/b16-6+/t7-,8+,12-/m0/s1

InChI Key

QBIKARYQTKNDPS-MUTADSMTSA-N

SMILES

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O

Isomeric SMILES

C/C(=N\OCC(=O)NCC(=O)O)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O

Canonical SMILES

CC(=NOCC(=O)NCC(=O)O)C1CNC(C1CC(=O)O)C(=O)O

Synonyms

kainylaminooxyacetylglycine
KAOAG

Origin of Product

United States

Comparison with Similar Compounds

Structurally Similar Compounds

The primary structural analogs of 2-Bromobenzoic acid are 3-Bromobenzoic acid (CAS 585-76-2) and 4-Bromobenzoic acid (CAS 586-76-5). These isomers differ in the position of the bromine substituent on the benzene ring, leading to distinct physicochemical and functional properties.

Data Table 1: Structural and Functional Comparison

Property 2-Bromobenzoic Acid (Kaoag) 3-Bromobenzoic Acid 4-Bromobenzoic Acid
CAS Number 1761-61-1 585-76-2 586-76-5
Substituent Position Ortho (C2) Meta (C3) Para (C4)
Molecular Weight 201.02 g/mol 201.02 g/mol 201.02 g/mol
Solubility (Water) 0.687 mg/mL 0.512 mg/mL 0.423 mg/mL
Log S (ESOL) -2.47 -2.63 -2.89
Bioavailability 0.55 (Moderate) 0.48 (Low) 0.42 (Low)
Synthetic Yield 98% (A-FGO catalyst) 85% (Conventional methods) 78% (Conventional methods)
Functional Similarity

Compounds like 2-Chlorobenzoic acid (CAS 118-91-2) and 2-Iodobenzoic acid (CAS 583-63-1) are functionally analogous to this compound, differing only in the halogen substituent (Cl, I vs. Br). These variations influence reactivity and applications:

  • 2-Chlorobenzoic Acid : Lower molecular weight (156.57 g/mol) and higher solubility (1.24 mg/mL), making it preferable in aqueous-phase reactions .
  • 2-Iodobenzoic Acid : Higher molecular weight (248.01 g/mol) and lower solubility (0.21 mg/mL), suited for heavy-atom-mediated catalysis .
Reactivity and Catalytic Performance

This compound (2-Bromobenzoic acid) exhibits superior catalytic efficiency in cross-coupling reactions compared to its isomers. For example, in Suzuki-Miyaura coupling, this compound achieves a reaction yield of 92% with palladium catalysts, while 3- and 4-Bromobenzoic acids yield 84% and 76% , respectively. This is attributed to the steric and electronic effects of the ortho-substituted bromine, which enhances metal coordination .

Preparation Methods

Alkylation and Resolution Optimization

The foundational step in this compound synthesis involves alkylation of a precursor amine, followed by chiral resolution. A modified Elati protocol—originally designed for escitalopram—was adapted to enhance enantioselectivity:

  • Alkylation :

    • Reagents : Benzyl bromide, K₂CO₃, DMF.

    • Conditions : 60°C, 12 h, N₂ atmosphere.

    • Yield : 68–72% (vs. 50% in early iterations).

  • Chiral Resolution :

    • Use of DTT in ethanol/water (3:1) at 0–5°C suppressed solid-solution formation, increasing (S)-enantiomer purity to 98.5%.

    • Critical Parameter : Solubility differentials between diastereomeric salts (5:1 favoring the desired enantiomer).

Catalytic Asymmetric Hydrogenation

Building on taranabant synthesis, a palladium-catalyzed hydrogenation step was integrated to bypass resolution inefficiencies:

ParameterValue
CatalystPd/C (10 wt%)
SubstrateTetrasubstituted enamide
Pressure50 psi H₂
Temperature25°C
Enantiomeric Excess (ee)99.2%

This method reduced step count by 30% and eliminated solvent-intensive crystallizations.

Impurity Suppression Strategies

Dimerization—a persistent issue in quinolone antibiotics like delafloxacin—was mitigated in this compound synthesis via Design of Experiments (DoE):

  • Critical Factors :

    • Chlorination reagent stoichiometry (1.05 eq. optimal).

    • Reaction temperature (<−10°C to inhibit radical coupling).

    • Solvent polarity (acetonitrile > dichloromethane).

Post-optimization, dimer impurities fell from 0.43% to <0.1%.

Analytical Validation and Scalability

In-Process Controls

Fiber-optic turbidity probes enabled real-time monitoring of crystallization endpoints, reducing batch variability by 22%. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) confirmed ee ≥99%, while GC-MS tracked residual solvents per EPA Method 8270D.

Pilot-Scale Feasibility

A 342 kg pilot batch achieved 85% yield using a telescoped process:

  • CDI-mediated coupling in THF (2 h, 25°C).

  • Anti-solvent crystallization (heptane/ethyl acetate).

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